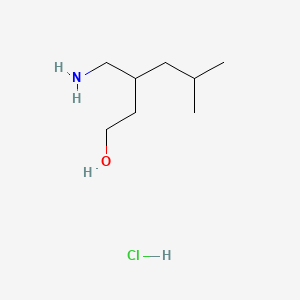
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride is a chemical compound known for its structural similarity to gamma-aminobutyric acid (GABA)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride typically involves the reaction of 3-(Aminomethyl)-5-methylhexanoic acid with hydrochloric acid. The process can be optimized by using appropriate solvents and reagents to achieve a higher yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and cost-effectiveness. The use of recoverable reagents and environmentally friendly solvents is emphasized to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anticonvulsant and analgesic.
Industry: It is used in the production of various chemical products and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with GABA receptors, leading to the modulation of neurotransmitter activity. This interaction results in the inhibition of neuronal excitability, which is crucial for its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregabalin: A structural analog of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride, known for its anticonvulsant and analgesic properties.
Gabapentin: Another analog with similar therapeutic effects, used primarily for the treatment of neuropathic pain and epilepsy.
Uniqueness
This compound is unique due to its specific structural features and its ability to interact with GABA receptors. This interaction is more potent compared to other similar compounds, making it a valuable compound for scientific research and therapeutic applications .
Propriétés
Formule moléculaire |
C8H20ClNO |
|---|---|
Poids moléculaire |
181.70 g/mol |
Nom IUPAC |
3-(aminomethyl)-5-methylhexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(2)5-8(6-9)3-4-10;/h7-8,10H,3-6,9H2,1-2H3;1H |
Clé InChI |
UXVBQVQETIUDQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCO)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)
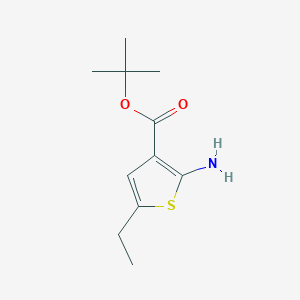
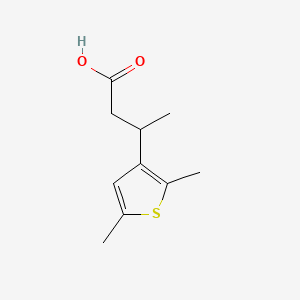
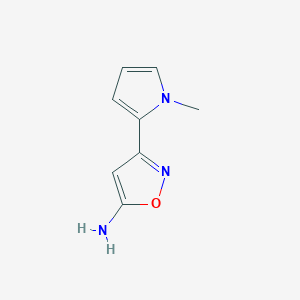
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)

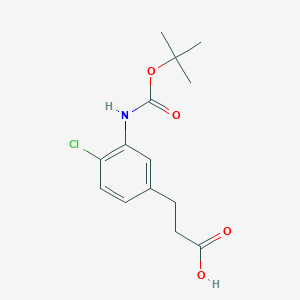
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
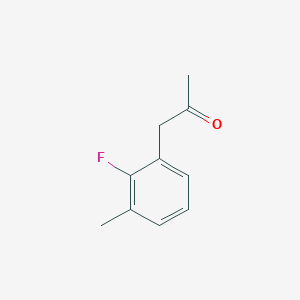
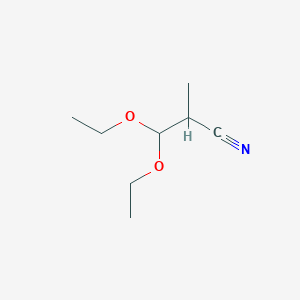
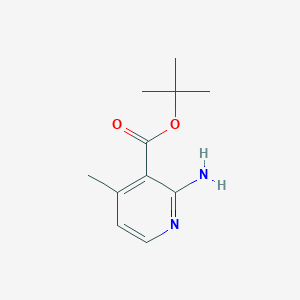
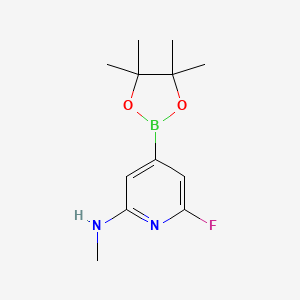
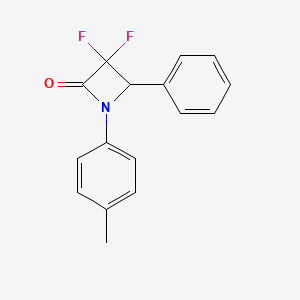
![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
